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molecular formula C5H11BrO3 B150669 1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)- CAS No. 19184-65-7

1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)-

Cat. No. B150669
M. Wt: 199.04 g/mol
InChI Key: MMHHBAUIJVTLFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06180664B2

Procedure details

200 g (1.47 mol) of pentaerythritol (PE), 1.51 of glacial acetic acid and 17 ml of 48% HBr are refluxed for 1.5 h. A further 170 ml of 48% HBr are added and the reaction mixture is then boiled for another 3 h. The same procedure is repeated with the addition of 96 ml of HBr. The glacial acetic acid and water are then distilled off completely, 750 ml of 98% ethanol and 50 ml of 48% HBr are added to the viscous residue and approx. 500 ml of ethanol are removed by slow distillation. A further 750 ml of ethanol are subsequently added and then distilled off completely. After the addition of 500 ml of toluene, the solvent is distilled off and the same procedure is repeated. The viscous residue is boiled for several hours with 500 ml of dry ether, with stirring, until a white solid deposits. The solid is filtered off with suction, washed with dry ether, dried and recrystallized from chloroform/ethyl acetate=3:2. Yield: 50%. M.p.=75-76° C.
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
170 mL
Type
reactant
Reaction Step Two
Name
Quantity
96 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4]O.[BrH:10]>C(O)(=O)C>[OH:1][CH2:2][C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][Br:10]

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
OCC(CO)(CO)CO
Name
Quantity
17 mL
Type
reactant
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
170 mL
Type
reactant
Smiles
Br
Step Three
Name
Quantity
96 mL
Type
reactant
Smiles
Br

Conditions

Stirring
Type
CUSTOM
Details
with stirring, until a white solid deposits
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The glacial acetic acid and water are then distilled off completely
ADDITION
Type
ADDITION
Details
750 ml of 98% ethanol and 50 ml of 48% HBr are added to the viscous residue and approx. 500 ml of ethanol
CUSTOM
Type
CUSTOM
Details
are removed by slow distillation
ADDITION
Type
ADDITION
Details
A further 750 ml of ethanol are subsequently added
DISTILLATION
Type
DISTILLATION
Details
distilled off completely
ADDITION
Type
ADDITION
Details
After the addition of 500 ml of toluene
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off
WAIT
Type
WAIT
Details
The viscous residue is boiled for several hours with 500 ml of dry ether
FILTRATION
Type
FILTRATION
Details
The solid is filtered off with suction
WASH
Type
WASH
Details
washed with dry ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from chloroform/ethyl acetate=3:2

Outcomes

Product
Details
Reaction Time
3 h
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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